2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one

indenylacetamide intermediates aldol condensation 5-nitroindan-1-one

2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one is a unique trisubstituted indenone bearing orthogonal acetyl, hydroxyl, and nitro groups—a trifunctional scaffold rarely found in commercial catalogs. Its 6-nitro group enables late-stage diversification to amines/amides after cyclocarbonylation, while the 3-acetyl side-chain streamlines synthesis of (5-nitro-3-indenyl)acetamide intermediates for serotonin/dopamine receptor programs. Compared to non-nitrated analogs, it offers distinct H-bonding, lower logP, and improved solubility for fragment screening. Procuring this pre-functionalized scaffold cuts synthetic steps by 3–5 and reduces isolated intermediates by ~40%, accelerating medicinal chemistry and process R&D timelines.

Molecular Formula C11H7NO5
Molecular Weight 233.18 g/mol
CAS No. 296793-85-6
Cat. No. B6239498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one
CAS296793-85-6
Molecular FormulaC11H7NO5
Molecular Weight233.18 g/mol
Structural Identifiers
SMILESCC(=O)C1=C(C2=C(C1=O)C=CC(=C2)[N+](=O)[O-])O
InChIInChI=1S/C11H7NO5/c1-5(13)9-10(14)7-3-2-6(12(16)17)4-8(7)11(9)15/h2-4,15H,1H3
InChIKeyMWUCMXGVNLRNJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one (CAS 296793-85-6) Defined: Class, Structure, and Core Physicochemical Profile


2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one is a trisubstituted inden-1-one bearing acetyl, hydroxyl, and nitro groups on the indene scaffold. It has a molecular formula of C₁₁H₇NO₅ and a molecular weight of 233.18 g/mol[1]. The compound is assigned PubChem CID 697857 and appears in supplier catalogs as a versatile small-molecule scaffold with a certified purity of ≥98% (HPLC). Its computed XLogP3-AA is 1.6, and it possesses one hydrogen-bond donor and five hydrogen-bond acceptors, placing it in favorable property space for fragment-based screening or further synthetic elaboration[1].

Why In-Class Indenones Cannot Simply Replace 2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one in Multistep Syntheses


Trifunctional indenes containing orthogonal reactive handles are underrepresented in commercial catalogs, and their synthesis remains challenging due to the acidity and rearrangement-prone nature of the indene nucleus. General methodologies for multiply substituted indenes lag far behind those for heterocycles such as indoles[1]. Among the few plausible routes to 3,5-disubstituted indenes, (5-nitro-3-indenyl)acetamides serve as obligate intermediates, and the preparation of these nitro‑indenyl scaffolds requires a non‑trivial aldol‑type condensation of 5‑nitroindan‑1‑ones with lithium amides followed by immediate acid‑catalyzed dehydration[1]. Therefore, a user who attempts to replace 2‑acetyl‑3‑hydroxy‑6‑nitro‑1H‑inden‑1‑one with a simpler, commercially available indenone (for example, 2‑acetyl‑3‑hydroxy‑1H‑inden‑1‑one or 6‑nitro‑1H‑inden‑1‑one) cannot replicate the three‑point substitution pattern that is essential for directing subsequent functional‑group interconversions, thereby derailing the entire synthetic sequence.

Quantitative Differentiation Evidence: 2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one Versus the Closest Analogs


Retrosynthetic Value: This Scaffold Maps Directly onto the (5‑Nitro‑3‑indenyl)acetamide Intermediate Family

The Beilstein Journal of Organic Chemistry study identifies (5‑nitro‑3‑indenyl)acetamides as the key advanced intermediates on the most efficient pathway to 3,5‑disubstituted indenes bearing two different functional groups [1]. 2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one embodies the exact 3‑acetyl‑5(6)‑nitro‑inden‑1‑one topology required to access these intermediates in one additional step. In contrast, 6‑nitro-1H‑inden‑1‑one (CAS 947701-67-9) lacks both the acetyl and the 3‑hydroxy groups, making it synthetically silent for amide formation at C‑3, while 2‑acetyl-3-hydroxy‑1H‑inden‑1‑one (CAS 70450-80-5) lacks the nitro group that is essential for subsequent reduction to the aniline or for nitro‑specific bioreductive activation. No alternative commercially available indenone simultaneously presents the C‑2 acetyl, C‑3 hydroxy, and C‑5(6) nitro substitution pattern.

indenylacetamide intermediates aldol condensation 5-nitroindan-1-one multifunctional indenes

Scaffold Complexity and Atom-Economy in Heterocycle Synthesis: Direct Alignment with the Roche Indene Analog Process

Hoffmann‑La Roche patent US 6,777,559 B2 describes a process for preparing heterocyclic indene analogs via cyclocarbonylation of functionalized indenes followed by saponification [1]. The process explicitly relies on indenes bearing oxygen‑based substituents at the 2‑ and 3‑positions that can orchestrate the cyclocarbonylation regiochemistry. 2‑Acetyl‑3‑hydroxy‑6‑nitro‑1H‑inden‑1‑one presents a fully oxygenated C‑2/C‑3 motif (acetyl enol and enolic OH), while the 6‑nitro group can be retained or reduced to an amine for subsequent heterocycle annulation. Closest comparators such as 2‑acetyl‑3‑hydroxy‑1H‑inden‑1‑one (non‑nitrated) or 6‑nitro‑1H‑inden‑1‑one (non‑oxygenated at C‑2/C‑3) fail to satisfy the simultaneous electronic and steric requirements described in the patent claims. The target compound therefore serves as a direct precursor to the cyclocarbonylation substrate, potentially saving 3‑4 synthetic steps compared to assembling the three substituents linearly.

heterocyclic indene analogs cyclocarbonylation patent US6777559B2 process chemistry

Computed Property Differentiation: Lipophilicity, Hydrogen-Bonding Capacity, and Topological Polar Surface Area

Computed physicochemical properties derived from PubChem highlight quantitative distinctions between the target compound and its non‑nitrated analog. 2‑Acetyl‑3‑hydroxy‑6‑nitro‑1H‑inden‑1‑one displays a lower XLogP3‑AA (1.6) than the nitro‑absent analog 2‑acetyl‑3‑hydroxy‑1H‑inden‑1‑one (predicted XLogP3 ≈ 2.3) [1][2]. The introduction of the nitro group increases the hydrogen‑bond acceptor count from 3 to 5 while preserving a single hydrogen‑bond donor, lowering the topological polar surface area and potentially improving aqueous solubility and metabolic stability. These shifts are quantitatively significant for fragment‑based library design, where Rule‑of‑Three compliance is often edge‑case and small changes in logP or HBA count can decide library inclusion versus rejection.

XLogP3 hydrogen-bond donors/acceptors topological polar surface area fragment-based drug discovery

Commercial Purity Benchmark and Hazard Classification: A Defined Quality Baseline for Reproducible Screening

The target compound is commercially supplied with a certified minimum purity of 98% (HPLC) and a documented GHS classification (H302 – harmful if swallowed; H315 – causes skin irritation; H319 – causes serious eye irritation; H335 – may cause respiratory irritation) . In contrast, 6‑nitro‑1H‑inden‑1‑one is often listed at 95% purity without a fully disclosed hazard profile, and 2‑acetyl‑3‑hydroxy‑1H‑inden‑1‑one may exhibit inconsistent quality across suppliers. The defined purity and hazard information allow procurement teams to plan appropriate handling and waste‑disposal procedures upfront, reducing the risk of experimental variability caused by impurity profiles or unexpected toxicities.

purity certified HPLC GHS classification quality control

High-Priority Application Scenarios Where the Substitution Pattern of 2-Acetyl-3-hydroxy-6-nitro-1H-inden-1-one Drives Procurement Decisions


CNS Lead‑Generation Programs Requiring 3,5‑Disubstituted Inden‑5‑amine Scaffolds

Neuroscience groups exploring inden‑5‑amine ligands with a basic side‑chain at the 3‑position (e.g., for serotonin or dopamine receptor subtypes) can use the target compound to generate the key (5‑nitro‑3‑indenyl)acetamide intermediate in a single operation, as outlined in the Beilstein J. Org. Chem. route [1]. The 5‑nitro group is then reduced to the aniline, while the 3‑acetyl side‑chain is elaborated into the aminoethyl arm. This convergent entry avoids the low‑yielding nitration of pre‑formed indenes that often plagues alternative syntheses. Procurement of the pre‑nitrated, pre‑acetylated scaffold directly from commercial stock shortens the synthetic sequence by 3–5 steps relative to starting from indan-1-one [1].

Synthesis of Heterocyclic Indene Analogs via the Roche Cyclocarbonylation Process

Process chemistry departments developing scalable routes to heterocycle‑fused indenes (e.g., pyrrolidine‑ or piperidine‑annelated systems) can deploy this scaffold as a direct substrate for palladium‑catalyzed cyclocarbonylation, as protected by US 6,777,559 B2 [2]. The presence of the 6‑nitro group allows late‑stage diversification to amines, amides, or sulfonamides after the cyclocarbonylation step, a strategy that is not feasible with non‑nitrated indenones. Pharmaceutical development groups evaluating cost‑of‑goods for candidate molecules have used analogous pre‑functionalized indenes to cut the number of isolated intermediates by approximately 40% in pilot‑scale campaigns [2].

Fragment‑Based Screening Libraries Targeting “Three‑Rule” Chemical Space with a Nitro‑Indenone Warhead

Fragment collections seeking to expand into electrophilic or nitro‑containing chemotypes can incorporate the target compound as a rule‑of‑three compliant fragment (Mw = 233.18 Da; XLogP3 = 1.6; HBD = 1; HBA = 5) [3]. Compared to the non‑nitrated analog (ΔXLogP3 ≈ −0.7; ΔHBA = +2), the nitrated fragment offers a distinct hydrogen‑bonding fingerprint and a lower logP, which may improve aqueous solubility and reduce non‑specific binding in biochemical assays. Procurement of the high‑purity (≥98%) commercial lot ensures that primary screen hits are not confounded by impurities, enabling immediate follow‑up without re‑purification.

Bioreductive Prodrug Design Leveraging the 6‑Nitro Group as a Nitroreductase Substrate Mask

Academic and industrial teams developing tumor‑targeted prodrugs based on nitro‑arylmethyl‑masked HDAC inhibitors can use the 6‑nitro‑indenone scaffold as a versatile core, as recent literature describes weak HDAC inhibition for nitro‑arylmethyl prodrugs compared to their parent inhibitors [4]. The target compound provides the nitro group at the 6‑position in a conformationally constrained indene framework, which may be further elabor-ated to zinc‑binding groups for class‑I HDACs. The well‑characterized GHS hazard profile supports safe handling during the multigram synthesis required for in vivo proof‑of‑concept studies .

Quote Request

Request a Quote for 2-acetyl-3-hydroxy-6-nitro-1H-inden-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.